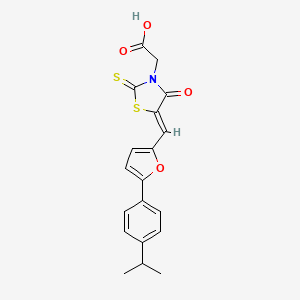

(Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-[(5Z)-4-oxo-5-[[5-(4-propan-2-ylphenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S2/c1-11(2)12-3-5-13(6-4-12)15-8-7-14(24-15)9-16-18(23)20(10-17(21)22)19(25)26-16/h3-9,11H,10H2,1-2H3,(H,21,22)/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCVFAHCJDEFMI-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid is a synthetic compound that belongs to the thiazolidinedione class, known for its diverse biological activities. This compound exhibits a complex structure characterized by a thiazolidinone ring, a furan moiety, and an isopropylphenyl substituent, which may enhance its interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 387.47 g/mol. The unique combination of functional groups suggests potential multifaceted interactions within biological systems, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that compounds related to this compound exhibit several significant biological activities:

-

Antiproliferative Activity :

- Studies have shown that thiazolidinone derivatives, particularly those containing furan moieties, demonstrate moderate to strong antiproliferative effects in cancer cell lines. Specifically, derivatives have been tested against human leukemia cell lines, revealing dose-dependent cytotoxicity and induction of apoptosis .

Compound Cell Line Tested IC50 (µM) 5e HL-60 12 5f K562 15 -

Anti-inflammatory Properties :

- The compound's structural features suggest potential anti-inflammatory activity, which could be beneficial for developing treatments for various inflammatory diseases .

-

Antidiabetic Potential :

- Thiazolidinediones are traditionally known for their insulin-sensitizing effects. The unique structure of this compound may lead to similar properties, warranting further investigation into its role as an antidiabetic agent .

While the exact mechanism of action for this compound remains unclear, related compounds have been shown to interact with various cellular pathways. Potential mechanisms include:

- Inhibition of Cell Cycle Progression : Antiproliferative effects may arise from interference with cell cycle regulation.

- Induction of Apoptosis : Evidence from assays indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and lactate dehydrogenase (LDH) release .

Case Studies

A series of synthesized derivatives based on the thiazolidinedione framework were evaluated for their biological activities:

- Synthesis and Evaluation :

-

Comparative Analysis :

- The structure-function relationship was explored by modifying functional groups on the thiazolidinedione core, leading to insights into how structural changes affect biological activity.

Scientific Research Applications

Antifungal Applications

Research indicates that compounds related to (Z)-2-(5-((5-(4-isopropylphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid exhibit antifungal properties. A study published in "Bioorganic & Medicinal Chemistry Letters" synthesized several thiazolidinone derivatives, including this compound, and evaluated their antifungal activities against various strains. Although specific activity levels for this compound were not detailed, the findings suggest its potential as a lead compound for antifungal drug development.

Anticancer Potential

The anticancer properties of this compound have been investigated in multiple studies. For instance, research published in the "European Journal of Medicinal Chemistry" demonstrated that derivatives of this compound exhibited moderate to strong antiproliferative activity against human leukemia cell lines in a dose-dependent manner. The study emphasizes the need for further exploration of this compound class for potential cancer treatment applications.

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory research. Its structural features suggest interactions with various biological targets that could modulate inflammatory pathways. Preliminary studies indicate that thiazolidinone derivatives can exhibit anti-inflammatory effects, making this compound a candidate for developing treatments for inflammatory diseases.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes may include:

- Formation of the thiazolidinone core.

- Introduction of the furan moiety.

- Final coupling to achieve the desired acetic acid derivative.

These steps often require specific catalysts and reaction conditions to optimize yields and purity.

Chemical Reactions Analysis

Synthetic Pathways and Cyclocondensation Reactions

The compound is synthesized via multi-component cyclocondensation reactions involving aldehydes, thiosemicarbazide, and maleic anhydride. Baker’s yeast catalyzes these reactions under mild conditions (room temperature, ethanol/acetonitrile), achieving yields of 70–93% . Key steps include:

-

Thiosemicarbazone formation : Reaction of 5-(4-isopropylphenyl)furan-2-carbaldehyde with thiosemicarbazide.

-

Thiazolidinone cyclization : Subsequent reaction with maleic anhydride to form the thiazolidinone ring.

-

Stereoselectivity : The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the thioxo group and acetic acid substituent .

Thiazolidinone Core

-

Oxidation : The thioxo group (−S−) undergoes oxidation to sulfonyl (−SO₂−) or sulfonic acid (−SO₃H) derivatives under strong oxidizing agents (e.g., H₂O₂, KMnO₄) .

-

Nucleophilic substitution : The nitrogen atom at position 3 reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .

Exocyclic Methylene Bond

-

Michael addition : The α,β-unsaturated ketone system participates in Michael additions with nucleophiles (e.g., amines, thiols) .

-

Diels-Alder reactions : Acts as a dienophile with conjugated dienes, forming six-membered cycloadducts .

Acetic Acid Substituent

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters.

-

Amidation : Forms conjugates with primary amines via carbodiimide-mediated coupling .

Biological Interaction-Driven Reactions

In pharmacological studies, the compound undergoes metabolic transformations:

-

Hydrolysis : Esterase-mediated cleavage of the acetic acid group generates the free thiol intermediate .

-

Glucuronidation : Phase II metabolism modifies the hydroxyl group of the furan ring .

Reaction Conditions and Yields

Computational Insights

Density functional theory (DFT) studies reveal:

-

Electrophilicity : The exocyclic double bond has a high electrophilicity index (ω = 5.2 eV ), favoring nucleophilic attacks .

-

Tautomerism : The thioxo group exhibits keto-enol tautomerism, stabilizing the (Z)-isomer by 8.3 kcal/mol compared to the (E)-form .

Stability and Degradation

-

Photodegradation : UV exposure (254 nm) induces cleavage of the furan ring, forming phenolic byproducts .

-

Thermal stability : Decomposes above 250°C via retro-Diels-Alder fragmentation .

Key Findings from Structural Analogs

Q & A

Q. What is the standard synthetic route for preparing (Z)-configured thioxothiazolidinone acetic acid derivatives?

The compound is typically synthesized via condensation of a 4-oxo-2-thioxothiazolidin-3-yl acetic acid precursor with an aromatic aldehyde (e.g., 5-(4-isopropylphenyl)furan-2-carbaldehyde) under acidic reflux. A general protocol involves refluxing equimolar amounts of the aldehyde and thioxothiazolidinone derivative in glacial acetic acid with sodium acetate (1:1–1.5 molar ratio) for 2–5 hours . The product is isolated by precipitation upon cooling, followed by recrystallization from acetic acid or DMF-acetic acid mixtures .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the Z/E isomer ratio in the final product?

The Z-configuration is favored under acidic conditions (e.g., acetic acid) due to kinetic control during aldol-like condensation. Sodium acetate acts as a mild base to deprotonate the thiazolidinone ring, enhancing nucleophilicity at the methylene carbon. Prolonged reflux (>3 hours) may lead to isomerization, but the Z-isomer typically predominates (≥80%) when using acetic acid as the solvent .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

- ¹H/¹³C NMR : Assigns Z-configuration via coupling constants (e.g., vinyl protons: J = 10–12 Hz for Z) and aromatic integration .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers troubleshoot low yields (<40%) in the synthesis?

Common issues include:

- Incomplete aldehyde activation : Ensure stoichiometric sodium acetate and reflux duration ≥2 hours .

- Poor solubility : Use DMF co-solvent (10–20% v/v) to enhance reagent interaction .

- Byproduct formation : Optimize cooling rate post-reflux to selectively precipitate the product .

Advanced Research Questions

Q. What strategies can be employed to enhance the compound’s stability in aqueous buffers for biological assays?

- pH adjustment : Stabilize the thioxo group by maintaining pH 6–7 (phosphate buffer) to prevent hydrolysis .

- Lyophilization : Store as a lyophilized powder and reconstitute in DMSO (<1% v/v in assay media) to avoid aggregation .

Q. How can computational modeling guide SAR studies for this compound’s anticancer activity?

- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like EGFR or tubulin, focusing on the arylidene moiety’s π-π interactions .

- DFT calculations : Analyze electron density at the 4-oxo and thioxo groups to prioritize substituents enhancing electrophilicity (e.g., electron-withdrawing groups on the furan ring) .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

- Dose-response validation : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to compare IC₅₀ values .

- Metabolic stability testing : Evaluate hepatic microsomal degradation to account for discrepancies in in vivo vs. in vitro efficacy .

Q. How can the environmental fate of this compound be assessed for ecotoxicology studies?

- Hydrolysis/photolysis : Conduct OECD 111 (hydrolysis) and 316 (photolysis) tests under simulated sunlight (λ >290 nm) to measure half-lives .

- Bioaccumulation : Use logP calculations (e.g., ACD/Labs) and zebrafish models to estimate BCF (bioconcentration factor) .

Q. What mechanistic insights can be gained from studying reaction intermediates?

- LC-MS monitoring : Identify intermediates like the enolate or Schiff base adducts during reflux to refine kinetic models .

- Isotopic labeling : Use ¹³C-labeled sodium acetate to trace acetate’s role in stabilizing transition states .

Methodological Tables

Q. Table 1. Optimization of Synthetic Yield

| Variable | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Acetic acid + 10% DMF | 65–70 | |

| Reflux Time | 3 hours | 72 | |

| Sodium Acetate (equiv) | 1.5 | 68 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 7.8 (s, 1H, CH=S), 6.9–7.5 (m, Ar) | |

| FT-IR | 1702 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.